トリシアノメタン酸カリウム

概要

説明

科学的研究の応用

Potassium tricyanomethanide has a wide range of applications in scientific research:

作用機序

Target of Action

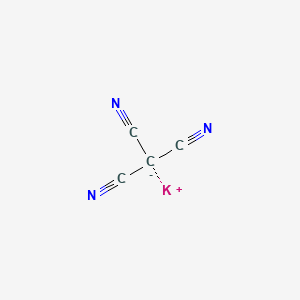

Potassium tricyanomethanide, with the molecular formula C4KN3, is a chemical intermediate . It primarily targets three-membered heterocycles such as epoxides, thiirane, aziridines, or 2H-azirines .

Mode of Action

Potassium tricyanomethanide interacts with its targets by acting as a nitrogen-centered nucleophile . This interaction leads to a ring expansion with the formation of 2-(dicyanomethylidene)oxazolidine derivatives or the creation of the corresponding thiazolidine, imidazolidine, or imidazoline compounds .

Biochemical Pathways

The biochemical pathways affected by Potassium tricyanomethanide are those involved in the synthesis or modification of heterocycles . The compound’s action results in the formation of push–pull-substituted olefinic products .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of Potassium tricyanomethanide’s action include the expansion of three-membered heterocyclic rings and the formation of new compounds such as 2-(dicyanomethylidene)oxazolidine derivatives .

Action Environment

The action, efficacy, and stability of Potassium tricyanomethanide can be influenced by environmental factors. For instance, the compound needs to be stored in a cool, dry place with good ventilation to avoid oxidation . Furthermore, the compound’s solubility in water suggests that its action may be influenced by the aqueous environment in which it is dissolved.

準備方法

Synthetic Routes and Reaction Conditions: Potassium tricyanomethanide can be synthesized through the reaction of tricyanomethane with potassium hydroxide. The reaction typically involves the addition of tricyanomethane to an aqueous solution of potassium hydroxide, followed by crystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, potassium tricyanomethanide is often produced by treating tricyanomethane with potassium carbonate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: Potassium tricyanomethanide undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with amines to form alkyl ammonium tricyanomethanide.

Cycloaddition: It participates in cycloaddition reactions with compounds like [SNS][AsF₆] to form complex products.

Common Reagents and Conditions:

Amines: Used in nucleophilic substitution reactions to form alkyl ammonium tricyanomethanide.

Sulfuric Acid: Used to generate tricyanomethane in situ for further reactions.

Major Products:

Dicyano Ketene Aminals: Formed through reactions with amines.

Tricyanomethanide-Bridged Binuclear Organometallic Complexes: Such as Cp(dppe)FeC(CN)₃ and Cp(PPh₃)₂RuC(CN)₃.

類似化合物との比較

Sodium Tricyanomethanide: Similar in structure and reactivity but uses sodium instead of potassium.

Lithium Tricyanomethanide: Another analogous compound with lithium as the cation.

Uniqueness: Potassium tricyanomethanide is unique due to its specific reactivity and the types of complexes it can form. Its ability to act as a nitrogen-centered nucleophile sets it apart from other similar compounds, making it valuable in specialized chemical syntheses .

生物活性

Potassium tricyanomethanide (KTCM) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure and properties make it a subject of study for its biological activities, including potential applications in pharmacology and environmental science. This article aims to provide a comprehensive overview of the biological activity of potassium tricyanomethanide, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Potassium tricyanomethanide is an ionic compound characterized by the presence of the tricyanomethanide anion . This structure imparts distinct physicochemical properties that contribute to its biological activity. The compound is soluble in polar solvents, which enhances its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | K[C(CN)₃] |

| Molar Mass | 157.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | Decomposes before melting |

Antimicrobial Properties

Research indicates that potassium tricyanomethanide exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, KTCM was tested against five different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity of Potassium Tricyanomethanide

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

| Salmonella enterica | 0.75 |

| Listeria monocytogenes | 0.5 |

Cytotoxicity Studies

While KTCM shows promising antimicrobial properties, its cytotoxicity has also been evaluated. A study involving human cell lines assessed the compound's effects on cell viability using MTT assays.

Table 3: Cytotoxic Effects of Potassium Tricyanomethanide

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| HCT116 (colon cancer) | 18 |

The results indicate that while KTCM possesses cytotoxic effects, it is selective towards cancer cell lines over normal cells, suggesting potential for targeted cancer therapies.

Anti-inflammatory Activity

Potassium tricyanomethanide has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.

The biological activities of potassium tricyanomethanide can be attributed to its ability to interact with cellular components. The tricyanomethanide anion may form complexes with metal ions within biological systems, influencing enzymatic activities and signaling pathways.

Proposed Mechanism

- Cell Membrane Interaction : KTCM interacts with phospholipid bilayers, altering membrane permeability.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.

- Cytokine Modulation : KTCM reduces the expression of inflammatory mediators through transcriptional regulation.

特性

IUPAC Name |

potassium;methanetricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N3.K/c5-1-4(2-6)3-7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJPYQKGNUBNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[C-](C#N)C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4KN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449949 | |

| Record name | POTASSIUM TRICYANOMETHANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-69-2 | |

| Record name | POTASSIUM TRICYANOMETHANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Tricyanomethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Potassium tricyanomethanide comprises a potassium cation (K+) and a tricyanomethanide anion ([C(CN)3]-). The anion features a central carbon atom bonded to three cyano groups (-CN), which are highly electron-withdrawing. This electron-withdrawing nature makes the central carbon highly electrophilic, enabling it to readily participate in reactions with nucleophiles.

ANone: Potassium tricyanomethanide is known to participate in various reactions, including:

- Cycloaddition reactions: It reacts with [SNS][AsF6] to yield several cycloaddition products, including a dithiadiazole derivative and a compound featuring three equivalent five-membered rings attached to a central carbon atom [].

- Nucleophilic substitution reactions: It serves as a precursor for the synthesis of chlorotricyanomethane when reacted with sulfuryl chloride [].

- Ring expansion reactions: It reacts with three-membered heterocycles like epoxides and aziridines to form larger ring systems, acting as a nitrogen-centered nucleophile [].

ANone: Various spectroscopic techniques are employed to characterize potassium tricyanomethanide and its derivatives. These include:

- IR spectroscopy: Provides information about the functional groups present in the molecule, especially the characteristic stretching frequencies of the cyano groups [, , ].

- NMR spectroscopy (13C and 14N): Offers insights into the carbon and nitrogen environments within the molecule, aiding in structural elucidation [].

- UV/Vis spectroscopy: Characterizes the electronic transitions within the molecule, providing information about conjugation and electronic structure [].

ANone: Yes, potassium tricyanomethanide has proven useful in preparing various transition metal complexes.

- It acts as a ligand to form nitrosyl complexes with cobalt and nickel, leading to compounds like [Co(NO)2C(CN)3]n and [Ni(NO)C(CN)3]n [].

- It forms complexes with lead, resulting in structures like the dimeric [Pb(2,2′-bipy)2(H2O)2(tcm)]2·(tcm)2·2H2O, where tcm represents the tricyanomethanide anion [].

- It has been utilized in synthesizing both mononuclear and binuclear organometallic complexes of iron and ruthenium. Notably, the electronic communication between metal centers bridged by tricyanomethanide was found to be greater than that observed with dicyanamide bridges [].

ANone: Potassium tricyanomethanide is a versatile reagent with applications extending beyond coordination chemistry:

- Organic synthesis: It is a key starting material for synthesizing important intermediates like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is valuable for preparing a range of pharmaceutical compounds [].

- Fluorine chemistry: Potassium tricyanomethanide reacts with perchlorylfluoride to yield fluorotricyanomethane, a compound studied for its structural properties [].

A: Molecular orbital calculations have been employed to understand the reaction mechanism of potassium tricyanomethanide with [SNS][AsF6] []. These calculations help in predicting the reactivity of the compound and designing new synthetic routes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。